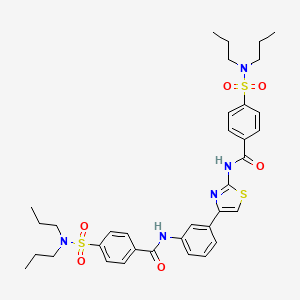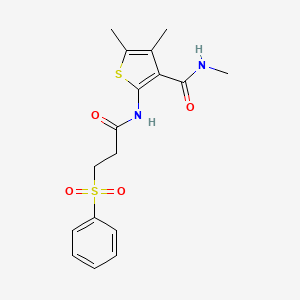![molecular formula C17H17N5O4 B2442341 2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 878736-41-5](/img/structure/B2442341.png)
2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid” is also known as 6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]pyridine-3-acetic acid . It has a molecular weight of 280.33 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent . The method is mild in reaction condition, simple to operate, convenient to purify the product, low in cost, and suitable for laboratory synthesis and large-scale industrial production .Molecular Structure Analysis
The molecular formula of the compound is C17H16N2O2 . The InChI code is 1S/C17H16N2O2/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17/h3-8,10H,9H2,1-2H3,(H,20,21) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Novel Synthesis Routes and Compound Applications
Mannich Reaction Synthesis : A study explored the Mannich reaction for synthesizing tetrahydro pyrimido benzimidazolyl coumarins, demonstrating a new synthetic route. These compounds showed promising anti-inflammatory activity, highlighting their potential in medicinal chemistry (Madhura et al., 2014).
Green Catalyst Synthesis : Another research utilized disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the efficient synthesis of pyrazoles, indicating a green, simple, and efficient method for preparing such compounds (Moosavi‐Zare et al., 2013).
Biological and Chemical Properties
Antimicrobial Activity : Compounds synthesized from starting materials related to the chemical structure were evaluated for their antimicrobial activities. Some compounds exhibited promising antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Synthesis of Imidazol-1-yl-acetic Acid : A paper discussed the efficient synthesis of imidazol-1-yl-acetic acid, a crucial precursor for the synthesis of bisphosphonic acids, which are significant for their therapeutic potential in diseases characterized by abnormal calcium metabolism (Aliabad et al., 2016).
Advanced Materials and Catalysis
Green Bifunctional Organocatalyst : Imidazol-1-yl-acetic acid was introduced as an efficient, recyclable green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions. This highlights its role in promoting sustainable chemical processes (Nazari et al., 2014).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-10-5-3-4-6-11(10)20-7-8-21-13-14(18-16(20)21)19(2)17(26)22(15(13)25)9-12(23)24/h3-6H,7-9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBFDFJBHGBNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Methyl-8-(2-methylphenyl)-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]pur in-3-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde](/img/structure/B2442258.png)
![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2442262.png)



![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/no-structure.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2442272.png)
![4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2442273.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)



